molecular formula C15H17ClN4O2 B5791173 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA

Cat. No.: B5791173
M. Wt: 320.77 g/mol
InChI Key: IHPXOAGPRIGVLH-UHFFFAOYSA-N
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Description

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a prop-2-en-1-yl substituent. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the urea derivative: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA
  • 1-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA

Comparison:

  • Uniqueness: The presence of the chlorophenyl group in 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA imparts unique chemical and biological properties compared to its bromophenyl and fluorophenyl analogs.
  • Reactivity: The chlorophenyl group may exhibit different reactivity patterns in substitution reactions compared to bromophenyl and fluorophenyl groups.
  • Biological Activity: The biological activity of the compound can vary based on the nature of the substituent on the phenyl ring, with potential differences in antimicrobial, anticancer, and other biological activities.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-3-9-20(15(21)17-4-2)10-13-18-14(19-22-13)11-5-7-12(16)8-6-11/h3,5-8H,1,4,9-10H2,2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPXOAGPRIGVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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